molecular formula C9H10BrNO2 B1353390 (R)-3-Amino-3-(2-bromo-phenyl)-propionic acid CAS No. 737751-95-0

(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Cat. No. B1353390
M. Wt: 244.08 g/mol
InChI Key: OETRFEPZCAGEMK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of ®-2-Bromophenylacetic acid consists of a phenyl ring attached to a carboxylic acid group. The bromine atom is positioned ortho to the carboxylic acid group. The carboxyl group is twisted by approximately 76.2° from the benzene ring plane .


Chemical Reactions Analysis

  • Nucleophilic Aromatic Substitution (SNAr) : The bromine atom makes the compound susceptible to SNAr reactions, where nucleophiles replace the bromine. These reactions are widely applied in pharmaceutical and chemical research .
  • Protodeboronation : In the presence of appropriate catalysts, protodeboronation can occur, leading to the removal of the boron moiety from the phenyl ring. This reaction is valuable for modifying aromatic scaffolds .

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 104-106°C (literature value) .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) Construction

Modified aromatic amino acids, including derivatives similar to "(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid," have been utilized in the construction of novel metal-organic frameworks (MOFs). These MOFs exhibit chiral properties due to the inducement of chirality by the modified amino acids, making them potential materials for nonlinear optical (NLO) applications (Xie et al., 2007).

Synthetic Approaches and Biological Significance

Research highlights the significant role of α,β-diamino acids and their derivatives, found among nonproteinogenic amino acids, in synthesizing biologically active compounds. These atypical amino acids, closely related to "(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid," serve as building blocks for new molecules, offering therapeutic uses and other interesting applications (Viso et al., 2011).

Vibrational and Electronic Structure Analysis

A detailed study on unnatural 3-amino-3-(4-fluorophenyl)propionic acid, a compound structurally similar to "(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid," provides insights into its vibrational and electronic structures. The research uses DFT and spectroscopic methods to analyze the compound, highlighting its potential in synthesis and as a non-proteinogenic amino acid (Pallavi & Tonannavar, 2020).

Microbial Propionic Acid Production

Research into microbial fermentation processes for producing propionic acid highlights the importance of amino acid catabolic pathways. This research is relevant for understanding the metabolic engineering and biotechnological applications of compounds like "(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid" (Gonzalez-Garcia et al., 2017).

Chemoenzymatic Synthesis

Studies on the chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid demonstrate the potential of using enzymatic methods for producing compounds with significant hypnotic activity, closely related to "(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid" (Varga et al., 2013).

properties

IUPAC Name

(3R)-3-amino-3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETRFEPZCAGEMK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(2-bromophenyl)propanoic acid

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